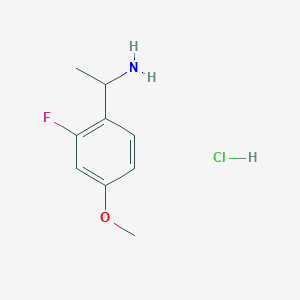
methyl 4-chloro-6-(chloromethyl)pyridine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-chloro-6-(chloromethyl)pyridine-2-carboxylate, also known as 4-chloro-6-chloromethylpyridine-2-carboxylic acid methyl ester, is an organic compound that is used in a variety of scientific applications. It is a colorless and odorless crystalline solid with a molecular weight of 202.57 g/mol and a melting point of 95-97°C. The compound is soluble in water, ethanol, and dimethyl sulfoxide, and has a pKa of 7.5.
Aplicaciones Científicas De Investigación
Methyl 4-chloro-6-(chloromethyl)pyridine-2-carboxylate is used in a variety of scientific research applications. It is used in the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and bioactive compounds. It is also used in the synthesis of polymers, catalysts, and in the preparation of metal-organic frameworks. Additionally, it is used in the synthesis of various organometallic compounds and in the synthesis of organometallic complexes.
Mecanismo De Acción
Methyl 4-chloro-6-(chloromethyl)pyridine-2-carboxylate is a reagent used in a variety of chemical reactions. In general, it acts as a nucleophile, attacking electrophilic centers and forming covalent bonds. The compound can also act as a Lewis acid, forming complexes with Lewis bases. Additionally, it can act as a Bronsted acid, forming complexes with Bronsted bases.
Biochemical and Physiological Effects
Methyl 4-chloro-6-(chloromethyl)pyridine-2-carboxylate has not been studied for its biochemical and physiological effects. It is not known to have any adverse effects on humans or animals, and is generally regarded as safe for use in scientific research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 4-chloro-6-(chloromethyl)pyridine-2-carboxylate is a versatile reagent used in a variety of laboratory experiments. It has several advantages when used in the laboratory, such as its low cost, its high reactivity, and its compatibility with a wide range of solvents. Additionally, it is relatively stable and can be stored for long periods of time without significant degradation. However, the compound is sensitive to light and air, and should be stored in a dark, airtight container.
Direcciones Futuras
In the future, methyl 4-chloro-6-(chloromethyl)pyridine-2-carboxylate could be used to synthesize a variety of organic compounds, such as pharmaceuticals, agrochemicals, and bioactive compounds. It could also be used in the synthesis of polymers, catalysts, and metal-organic frameworks. Additionally, it could be used in the synthesis of organometallic compounds and in the synthesis of organometallic complexes. Finally, it could be used in the synthesis of novel materials, such as nanoparticles and nanostructures.
Métodos De Síntesis
Methyl 4-chloro-6-(chloromethyl)pyridine-2-carboxylate can be synthesized using a variety of methods. The most common method is the reaction of methyl 4-chloro-6-(chloromethyl)pyridine-2-carboxylatehloromethylpyridine with methyl chloroformate in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction produces the desired product in high yields. Other methods, such as the reaction of methyl 4-chloro-6-(chloromethyl)pyridine-2-carboxylatehloromethylpyridine with dimethyl carbonate, can also be used.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for methyl 4-chloro-6-(chloromethyl)pyridine-2-carboxylate involves the reaction of 4-chloro-6-(chloromethyl)pyridine-2-carboxylic acid with methanol in the presence of a dehydrating agent.", "Starting Materials": [ "4-chloro-6-(chloromethyl)pyridine-2-carboxylic acid", "Methanol", "Dehydrating agent (e.g. thionyl chloride, phosphorus pentoxide)" ], "Reaction": [ "Add the 4-chloro-6-(chloromethyl)pyridine-2-carboxylic acid to a round-bottom flask.", "Add the dehydrating agent to the flask and stir the mixture at room temperature for 30 minutes.", "Add methanol to the flask and heat the mixture under reflux for 2 hours.", "Cool the mixture to room temperature and filter the precipitate.", "Wash the precipitate with cold methanol and dry it under vacuum to obtain methyl 4-chloro-6-(chloromethyl)pyridine-2-carboxylate as a white solid." ] } | |
Número CAS |
892665-47-3 |
Nombre del producto |
methyl 4-chloro-6-(chloromethyl)pyridine-2-carboxylate |
Fórmula molecular |
C8H7Cl2NO2 |
Peso molecular |
220.1 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




